

Early-Phase Clinical Trial Data for SUVN-911: A Technical Overview

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Compound of Interest

Compound Name: SUVN-911

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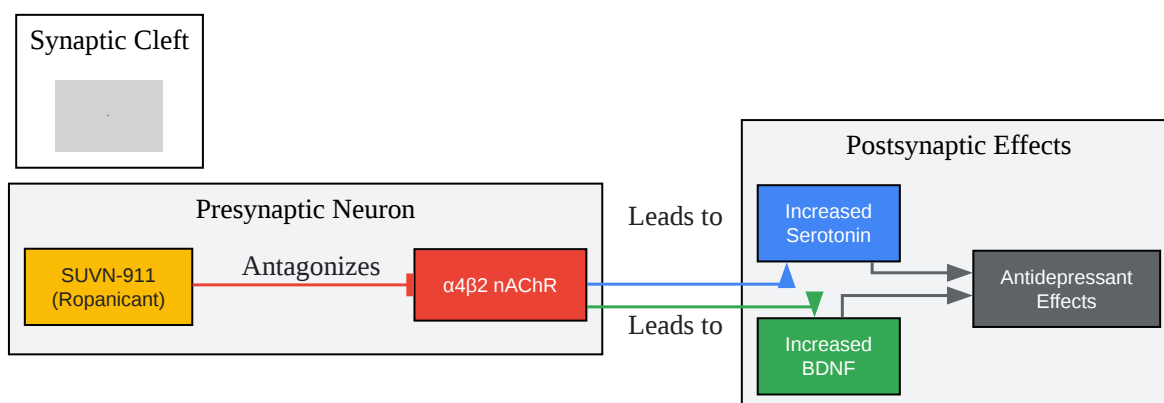
For Researchers, Scientists, and Drug Development Professionals

Introduction

SUVN-911, also known as Ropanicant, is a novel, potent, and selective $\alpha 4\beta 2$ nicotinic acetylcholine receptor (nAChR) antagonist under development by Suven Life Sciences for the treatment of Major Depressive Disorder (MDD).[1][2] Preclinical studies have indicated its potential for a rapid onset of action and a favorable side-effect profile compared to existing antidepressant therapies.[3] This technical guide provides a comprehensive summary of the available data from early-phase clinical trials, focusing on pharmacokinetics, safety, and preliminary efficacy, along with detailed experimental protocols and a visualization of its proposed mechanism of action.

Mechanism of Action

SUVN-911 is a selective antagonist of the $\alpha 4\beta 2$ nicotinic acetylcholine receptor.[4] Preclinical models suggest that by antagonizing this receptor, **SUVN-911** leads to an increase in the levels of key neurotransmitters implicated in mood regulation. Oral administration of Ropanicant in animal models has been shown to significantly increase levels of serotonin and brain-derived neurotrophic factor (BDNF) in the cortex.[1][2][5][6] This modulation of neurotrophic and serotonergic pathways is believed to be the primary mechanism driving its antidepressant effects.



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Proposed mechanism of action for **SUVN-911**.

Phase 1 Clinical Trials: Safety, Tolerability, and Pharmacokinetics

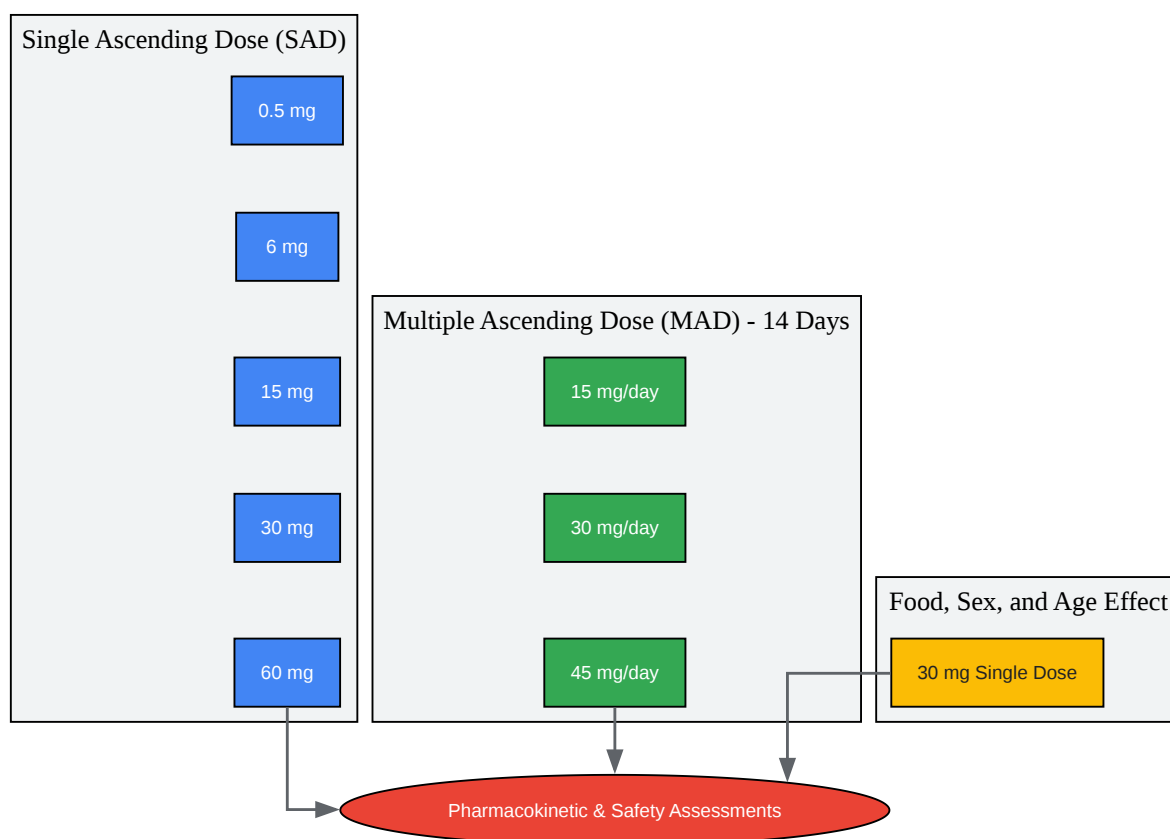
Two Phase 1 studies (NCT03155503 and NCT03551288) were conducted to evaluate the safety, tolerability, and pharmacokinetics of **SUVN-911** in healthy adult and elderly subjects.^[1]^[7]

Experimental Protocols

Study 1 (NCT03155503): This was a randomized, double-blind, placebo-controlled, first-in-human study in healthy male subjects.^[1]^[7] The study consisted of two parts: a single ascending dose (SAD) component and a multiple ascending dose (MAD) component.^[1]^[7] In the SAD portion, subjects received single oral doses of 0.5, 6, 15, 30, and 60 mg of Ropanicant.^[1]^[7] In the MAD portion, subjects received daily oral doses of 15, 30, and 45 mg for 14 days.^[1]^[7]

Study 2 (NCT03551288): This study evaluated the effect of food, sex, and age on the pharmacokinetics of a single 30 mg oral dose of Ropanicant.^[1]^[7]

Pharmacokinetic Analysis: The concentration of **SUVN-911** in human plasma and urine was determined using a validated Ultra high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[7]



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Workflow for the Phase 1 clinical trials of **SUVN-911**.

Data Presentation

Table 1: Summary of Phase 1 Safety and Pharmacokinetic Findings

Parameter	Finding	Citation
Safety and Tolerability	Single doses up to 60 mg and multiple doses up to 45 mg once daily were safe and well-tolerated.	[1] [7]
Most Frequent Adverse Events	Headache and nausea.	[1]
Pharmacokinetics (Dose Proportionality)	Exposures were more than dose-proportional following single and multiple administrations.	[1]
Accumulation (Multiple Dosing)	On day 14 compared to day 1, there was a 1.5- to 2.5-fold higher C _{max} and a 1.6- to 4.0-fold higher AUC.	[1]
Effect of Sex	In female adults compared to male adults, a 64% higher AUC and a 26% higher C _{max} were observed.	[1]
Effect of Food and Age	Plasma exposures were comparable in fasted versus fed conditions and in adult versus elderly subjects.	[1]
Elimination	Urinary excretion of unchanged Ropanicant was low, indicating it is not a significant elimination pathway.	[1]

Phase 2a Clinical Trial: Proof-of-Concept in MDD

A Phase 2a, multicenter, randomized, open-label, parallel-group, fixed-dose study (NCT06126497) was conducted to assess the safety, tolerability, and efficacy of Ropanicant in patients with moderate to severe Major Depressive Disorder.[\[4\]](#)[\[8\]](#)

Experimental Protocol

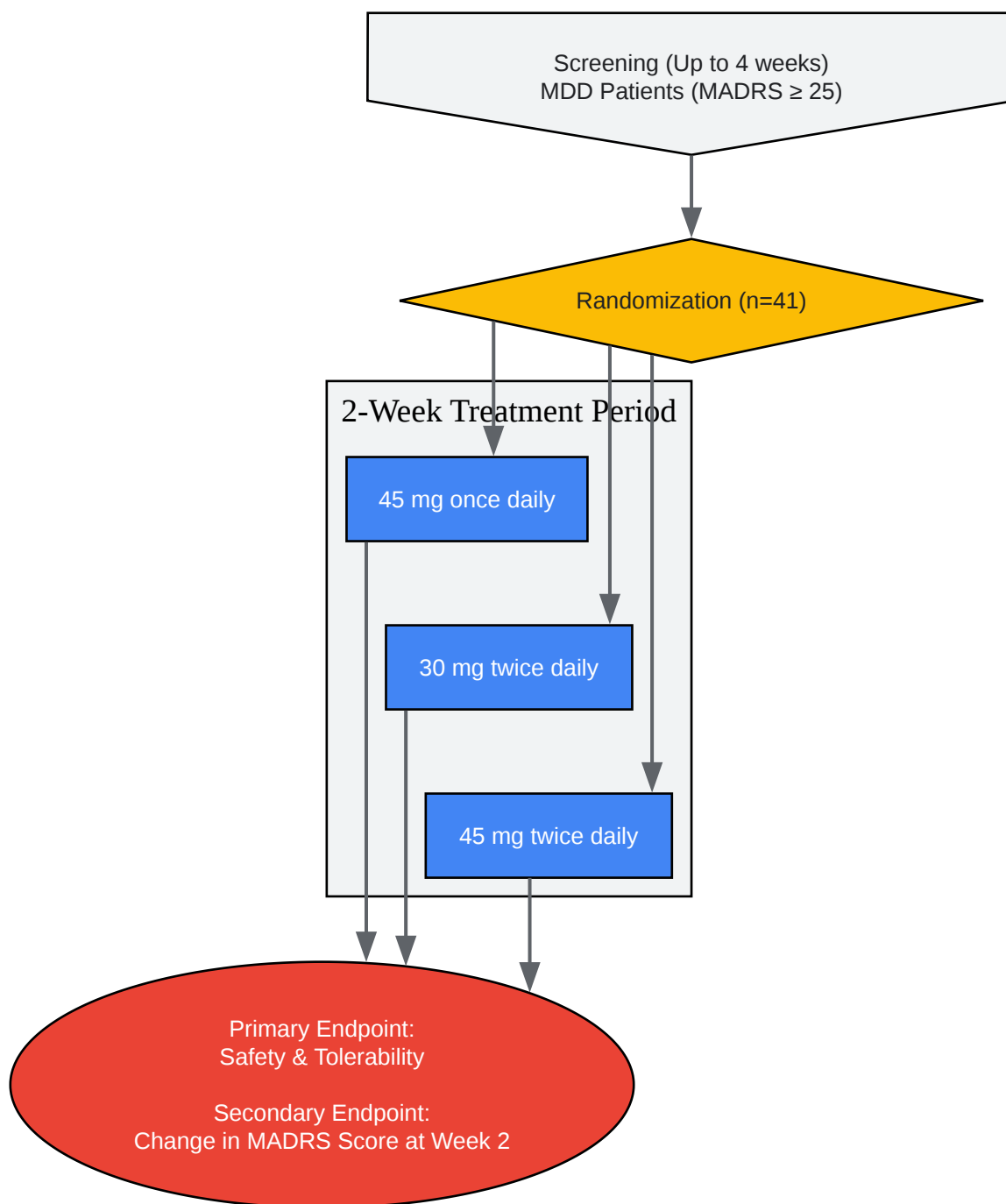
Patient Population: The study enrolled 41 patients who met the Diagnostic and Statistical Manual of Mental Disorders, Fifth Edition (DSM-5) criteria for MDD without psychotic features.

[4] The baseline Montgomery-Asberg Depression Rating Scale (MADRS) score for patients entering the study was 32.1, indicating moderate to severe depression.[4][6]

Treatment Regimens: Patients were randomized in a 1:1:1 ratio to one of three treatment groups for two weeks:[4]

- 45 mg once a day
- 30 mg twice a day
- 45 mg twice a day

Primary and Secondary Objectives: The primary objective was to evaluate the safety and tolerability of Ropanicant in patients with MDD.[4][8] The secondary objective was to assess efficacy by measuring the change from baseline in the MADRS total score at Week 2.[4][8]



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